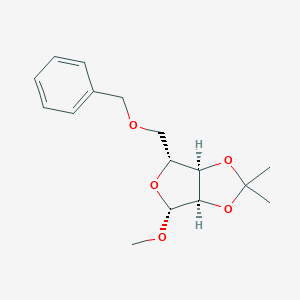

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside

Description

Methyl 2,3-O-isopropylidene-5-O-benzyl-β-D-ribofuranoside (CAS: 33019-63-5) is a protected ribofuranoside derivative widely used as a key intermediate in organic synthesis, particularly for nucleoside and nucleotide analogs. Its structure features:

- Isopropylidene protection at the 2- and 3-hydroxyl groups, imparting rigidity to the furanose ring and directing regioselective reactions.

- Benzyl protection at the 5-hydroxyl group, which enhances stability under acidic/basic conditions and allows selective deprotection via hydrogenolysis .

- A β-D-ribofuranose backbone, critical for mimicking natural ribose in bioactive molecules.

This compound is synthesized through sequential protection steps, starting from D-ribose, followed by selective benzylation and isopropylidene acetal formation. Its utility lies in its ability to serve as a scaffold for further functionalization, such as fluorination, sulfonation, or nucleophilic substitutions at the 5-position .

Properties

IUPAC Name |

(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3/t12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGDFZJIIGYPKY-KBUPBQIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)COCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557483 | |

| Record name | Methyl 5-O-benzyl-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33019-63-5 | |

| Record name | Methyl 5-O-benzyl-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Strategy: Sequential Protection of D-Ribose

The synthesis begins with D-ribose as the starting material. The 2,3-hydroxyl groups are protected as an isopropylidene acetal, while the 5-hydroxyl is benzylated. This sequence ensures regioselectivity and avoids side reactions.

Key steps :

-

Acetonide Protection : D-ribose reacts with acetone and an acid catalyst (e.g., methylsulfonic acid) in methanol to form methyl-2,3-O-isopropylidene-D-ribofuranoside.

-

Benzylation : The 5-hydroxyl group is benzylated using benzyl bromide or chloride under alkaline conditions with a phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride).

Detailed Methodologies

Acetonide Protection (Step 1)

Reagents :

-

D-ribose (50 g)

-

Methanol (400 mL), acetone (400 mL)

-

Acid catalyst: Methylsulfonic acid (4 g)

Procedure :

Benzylation (Step 2)

Reagents :

-

Methyl-2,3-O-isopropylidene-D-ribofuranoside

-

Benzyl bromide (1.2 equiv)

-

Phase-transfer catalyst: Triethyl benzyl ammonium chloride (1 mol%)

-

Base: 50% sodium hydroxide

Procedure :

-

Dissolve the acetonide-protected intermediate in toluene.

-

Add benzyl bromide and phase-transfer catalyst.

-

Slowly add sodium hydroxide solution while stirring at 15–20°C.

-

Quench with methanol, wash with water, and purify via column chromatography.

Critical Notes :

-

Solvent Choice : Hexamethylphosphoric triamide (HMPA) or N,N-dimethyl-2-imidazolidinone enhances reaction efficiency but requires careful handling due to toxicity.

-

Regioselectivity : The phase-transfer catalyst directs benzylation to the 5-OH group, minimizing side reactions.

Optimization and Comparative Analysis

Solvent and Catalyst Impact

| Parameter | HMPA | N,N-Dimethyl-2-Imidazolidinone |

|---|---|---|

| Reaction Time | 4 hours | 6 hours |

| Yield | 85% | 78% |

| Reusability | Limited | High |

Alternative Benzylation Approaches

-

Tin-Mediated Allylation : Replacing benzyl with allyl groups (as in SciFinder® data) suggests adapting tin catalysts (e.g., Bu3SnCl) for benzylation, though yields are lower (~70%).

-

Microwave Assistance : Reduces reaction time to 1 hour but risks thermal degradation.

Challenges and Solutions

Purification of Intermediates

Chemical Reactions Analysis

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate to form the corresponding ketone.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include pyridinium chlorochromate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Nucleoside Derivatives

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside serves as a precursor in the synthesis of various nucleoside analogs. Its structure allows for modifications that can lead to the formation of nucleosides with enhanced biological activity or altered pharmacokinetics.

Case Study: Synthesis of Quaternary Ammonium Salts

Recent studies have demonstrated the utility of this compound in synthesizing quaternary ammonium salts. For example, the reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside with tertiary amines has been explored to produce various ammonium salts with potential biological applications . The yields from these reactions were reported to be significant (up to 98% in some cases), showcasing the efficiency of this compound in synthetic pathways.

Biological Research Applications

The compound is also investigated for its biological properties. Its derivatives have been studied for antiviral and anticancer activities. The modifications introduced via the ribofuranoside framework can enhance interactions with biological targets.

Antiviral Activity

Research indicates that certain derivatives of this compound exhibit antiviral properties against various viruses. The structural similarity to natural nucleosides allows these compounds to interfere with viral replication processes.

Anticancer Potential

The compound's derivatives have been evaluated in preclinical studies for their potential as anticancer agents. Their ability to mimic naturally occurring nucleotides may allow them to disrupt cancer cell proliferation by interfering with nucleic acid synthesis .

Analytical Applications

This compound is also utilized in analytical chemistry as a standard reference material for various analytical techniques including NMR spectroscopy and mass spectrometry. Its well-defined structure makes it suitable for calibrating instruments and validating methods used in the analysis of similar compounds.

Mechanism of Action

The mechanism of action of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside involves its role as a synthetic intermediate. It participates in various chemical reactions to form more complex molecules. The isopropylidene and benzyl groups protect the hydroxyl groups of ribose, allowing for selective reactions at other positions . This protection is crucial for the synthesis of specific target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the 5-Position

a) Methyl 2,3-O-Isopropylidene-5-O-Tosyl-β-D-Ribofuranoside (CAS: 4137-56-8)

- Key Features : Tosyl (p-toluenesulfonyl) group at C5 instead of benzyl.

- Reactivity : The tosyl group acts as a superior leaving group for nucleophilic displacement reactions (e.g., with amines or azides), enabling the synthesis of 5-deoxy-5-substituted derivatives .

- Applications : Used in quaternization reactions to generate ammonium salts or heterocyclic analogs .

- Physical Properties : Molecular weight 358.4 g/mol; soluble in chloroform or ethyl acetate .

b) Methyl 5-Amino-5-Deoxy-2,3-O-Isopropylidene-β-D-Ribofuranoside

- Key Features: Amino substitution at C3.

- Synthesis : Prepared via displacement of a mesyl or tosyl group with ammonia or amines .

- Applications : Intermediate for "reversed" nucleosides, where the nucleobase is attached to the ribose via a C5 linkage instead of C1 .

c) Methyl 5-O-Acetyl-5-Cyano-6-Deoxy-2,3-O-Isopropylidene-β-L-Gulofuranoside

- Key Features: Acetyl and cyano groups at C5, with a gulofuranose (L-configuration) backbone.

- Structural Insight: X-ray crystallography confirms a chair-like furanose conformation, differing from ribofuranoside’s envelope conformation. This impacts steric accessibility for reactions .

Variations in Protecting Groups

a) Methyl 2,3,5-Tri-O-Benzyl-β-D-Ribofuranoside (CAS: 55725-85-4)

- Key Features : Benzyl groups at C2, C3, and C4.

- Advantages: Enhanced stability and solubility in nonpolar solvents. The tri-benzyl protection is ideal for glycosylation reactions in nucleoside synthesis .

- Applications : Used to synthesize conformationally restrained nucleosides, such as 2'-C-alkoxymethyluridines .

b) Methyl 2-O-Allyl-5-O-Benzyl-β-D-Ribofuranoside

- Key Features : Allyl group at C2 instead of isopropylidene.

- Synthesis: Tin-mediated allylation of methyl 5-O-benzyl-β-D-ribofuranoside yields a mixture of 2-O- and 3-O-allyl derivatives, separable via chromatography .

- Utility : Allyl groups enable further functionalization (e.g., oxidation to carboxylic acids or cross-metathesis) .

Ring Conformation and Stereochemistry

- Methyl 2,3-O-Isopropylidene-5-O-Benzyl-β-D-Ribofuranoside: The isopropylidene group locks the furanose ring in a C2'-endo conformation, as confirmed by NMR and X-ray studies. This preorganizes the molecule for SN2 reactions at C5 .

- Comparison with Gulofuranoside Derivatives: Gulofuranosides adopt a twist-boat conformation due to steric hindrance from the L-configuration, reducing reactivity compared to ribofuranosides .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reaction Yields and Conditions

Biological Activity

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside (CAS RN: 33019-63-5) is a glycoside derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 306.35 g/mol. Its structure features a ribofuranoside backbone with isopropylidene and benzyl substituents, contributing to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.35 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | >98.0% (GC) |

| Storage Conditions | Refrigerated (0-10°C) under inert gas |

Synthesis

The synthesis of this compound typically involves glycosylation reactions using appropriate protecting groups to ensure selectivity and yield. Recent methodologies emphasize the use of transition metal catalysis to enhance stereoselectivity during the glycosylation process, facilitating the construction of complex glycosides with desired biological activities .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results against human breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and other cancer types .

A comparative study revealed that certain derivatives had IC50 values in the micromolar range against MCF-7 cells, indicating their potential as anticancer agents. The mechanism of action often involves induction of apoptosis through activation of caspases, which are critical for programmed cell death .

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities such as antiviral or antibacterial effects. However, specific studies focusing on these activities remain limited and require further exploration.

Case Studies

- In Vitro Studies : A study conducted on various glycosides demonstrated that those with benzyl substitutions showed enhanced cytotoxicity against cancer cell lines compared to their non-benzylated counterparts. The study utilized flow cytometry to analyze apoptosis induction in treated cells .

- Mechanistic Insights : Research involving molecular docking studies has suggested that the compound interacts favorably with specific protein targets involved in cancer progression, potentially leading to novel therapeutic strategies .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing protecting groups (e.g., isopropylidene and benzyl) in methyl 2,3-O-isopropylidene-5-O-benzyl-β-D-ribofuranoside, and how do these groups influence subsequent reactivity?

- The isopropylidene group at the 2,3-positions and the benzyl group at the 5-position are critical for regioselective protection during synthesis. The isopropylidene group stabilizes the furanose ring and prevents undesired side reactions at the 2,3-hydroxyls, while the benzyl group at the 5-hydroxyl enables selective deprotection under hydrogenolysis conditions (e.g., Pd/C, H₂). These groups allow sequential functionalization at the 5-position, such as sulfonation or nucleophilic substitution .

Q. How is NMR spectroscopy utilized to confirm the stereochemistry and regioselectivity of methyl 2,3-O-isopropylidene-5-O-benzyl-β-D-ribofuranoside derivatives?

- High-resolution ¹H and ¹³C NMR are essential for assigning stereochemistry. The isopropylidene group produces distinct geminal coupling (e.g., 8–10 Hz for methylene protons) and characteristic shifts for the acetal carbons (δ ~110–120 ppm). The β-configuration at the anomeric center is confirmed by the coupling constant (J₁,₂ ≈ 0–2 Hz for β-D-ribofuranosides). Advanced 2D techniques (e.g., HSQC, NOESY) resolve overlapping signals in branched or substituted derivatives .

Q. What methods are employed for the selective deprotection of benzyl groups in this compound without affecting other functional groups?

- Hydrogenolysis with Pd/C under H₂ (1–3 atm) in solvents like ethanol or THF selectively removes the benzyl group. Alternative methods include Birch reduction (Na/NH₃) for acid-sensitive substrates. Careful monitoring via TLC or LC-MS ensures complete deprotection while preserving the isopropylidene ring and other labile groups .

Advanced Research Questions

Q. How do leaving groups (e.g., tosyl, mesyl, triflyl) at the 5-position influence the kinetics and stereochemical outcomes of nucleophilic substitution reactions?

- The leaving group’s ability (mesyl < tosyl < triflyl) dictates reaction rates and mechanisms. Triflyl groups (electron-withdrawing) enhance SN² pathways, favoring inversion at C5, while bulky tosyl groups may promote SN¹ mechanisms, leading to racemization. Kinetic studies using ¹H NMR or HPLC reveal that triflyl derivatives react 10–50× faster than mesyl analogs in quaternization with amines (e.g., pyridine, morpholine) .

Q. What stereochemical challenges arise when introducing branched-chain modifications (e.g., hydroxymethyl groups) at the 3-position of the ribofuranose ring?

- Birch reduction of 2-methyl-3-furoic acid precursors can introduce hydroxymethyl branches, but steric hindrance from the isopropylidene group complicates stereocontrol. Computational modeling (DFT) and X-ray crystallography show that bulky substituents favor equatorial orientation, while reaction conditions (e.g., solvent polarity) influence axial/equatorial equilibria .

Q. How do contradictions in reported yields for 5-O-sulfonate derivatives (tosyl vs. mesyl) reflect solvent or temperature effects?

- Discrepancies in yields (e.g., 60% for mesyl vs. 85% for tosyl derivatives) arise from solvent-dependent sulfonation efficiency. Polar aprotic solvents (DMF, DCM) enhance mesylation at 0°C, while tosyl chloride requires longer reaction times (12–24 hrs) in pyridine. Competing side reactions (e.g., acetal hydrolysis) under acidic conditions further reduce mesyl yields .

Q. What strategies mitigate side reactions during the synthesis of 5-amino-5-deoxy analogs, and how do these modifications impact biological activity?

- Direct amination via Mitsunobu reaction (DEAD, Ph₃P) or displacement of 5-O-sulfonates with NaN₃ followed by Staudinger reduction introduces amino groups. However, over-reduction or epimerization at C5 can occur. Amino-substituted analogs show enhanced binding to purine receptors (e.g., adenosine deaminase), but steric bulk from benzyl/isopropylidene groups may reduce solubility .

Methodological Considerations

Q. How are computational models (e.g., molecular docking, DFT) applied to predict the interaction of modified ribofuranosides with biological targets?

- Docking studies (AutoDock, Schrödinger) using X-ray structures of target enzymes (e.g., nucleoside phosphorylases) predict binding affinities. DFT calculations (B3LYP/6-31G*) assess conformational stability and charge distribution, guiding the design of derivatives with improved pharmacokinetics .

Q. What analytical techniques resolve data contradictions in regioselective benzoylation versus acetylation of the ribofuranose core?

- Competitive benzoylation (BzCl) and acetylation (Ac₂O) are monitored via LC-MS. Benzoyl groups preferentially occupy equatorial positions (e.g., 5-O-benzyl vs. 2,3-O-isopropylidene), while acetyl groups are more labile. Tandem MS/MS fragmentation differentiates regioisomers based on diagnostic ions (e.g., m/z 105 for benzoyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.